

theoretical properties prediction for 3-Nitro-4-piperidin-1-ylbenzoic acid

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Compound of Interest

Compound Name: 3-Nitro-4-piperidin-1-ylbenzoic acid

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An In-Depth Technical Guide to the Theoretical Property Prediction of **3-Nitro-4-piperidin-1-ylbenzoic acid**

Abstract

In the landscape of modern drug discovery, the early-stage assessment of molecular properties is paramount to de-risking candidates and optimizing resource allocation. The reliance on purely empirical testing is both time-consuming and cost-prohibitive. This technical guide provides a comprehensive framework for the in silico prediction of the theoretical properties of **3-Nitro-4-piperidin-1-ylbenzoic acid** (CAS: 26586-26-5), a compound of interest for its potential as a scaffold in medicinal chemistry. By leveraging a combination of quantum chemical calculations and validated machine learning models, we can construct a detailed profile of its electronic, physicochemical, and pharmacokinetic (ADMET) characteristics. This document serves as a guide for researchers, chemists, and drug development professionals, detailing not only the predicted data but also the underlying methodologies and their implications, thereby enabling a data-driven approach to lead compound optimization.

Introduction to 3-Nitro-4-piperidin-1-ylbenzoic acid and the Rationale for In Silico Profiling

1.1 Chemical Identity and Structural Context

3-Nitro-4-piperidin-1-ylbenzoic acid is an organic molecule characterized by a benzoic acid core, substituted with a nitro group and a piperidine ring.[1][2][3] Its fundamental properties are:

- Molecular Formula: $C_{12}H_{14}N_2O_4$ [1][2]
- Molecular Weight: 250.25 g/mol [1][2]
- CAS Number: 26586-26-5[1][2]

The molecule's structure, featuring a tertiary amine, a carboxylic acid, and a nitroaromatic system, suggests a complex interplay of electronic and steric effects that govern its behavior. The piperidine moiety is a common scaffold in pharmacologically active compounds, known to influence solubility, cell permeability, and receptor interactions.[4][5]

1.2 The Imperative for Theoretical Prediction in Drug Discovery

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to poor pharmacokinetic or toxicity profiles.[6][7] Computational, or *in silico*, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the early and rapid screening of vast chemical libraries.[8][9] This approach offers several key advantages:

- **Cost and Time Efficiency:** It significantly reduces the number of molecules that require expensive and time-consuming synthesis and experimental validation.[8][10]
- **Early Risk Assessment:** Potential liabilities, such as toxicity or poor absorption, can be identified at the design stage, allowing for pre-emptive structural modifications.[6][8]
- **Resource Prioritization:** Computational screening ensures that laboratory resources are focused on the most promising candidates with favorable drug-like properties.[6][11]

This guide will employ a multi-faceted computational strategy to build a robust predictive profile for **3-Nitro-4-piperidin-1-ylbenzoic acid**.

Methodologies for Theoretical Property Prediction

Our approach integrates first-principles quantum mechanics with empirically-derived machine learning models to provide a holistic view of the molecule's properties.

2.1 Quantum Chemical Calculations: Density Functional Theory (DFT)

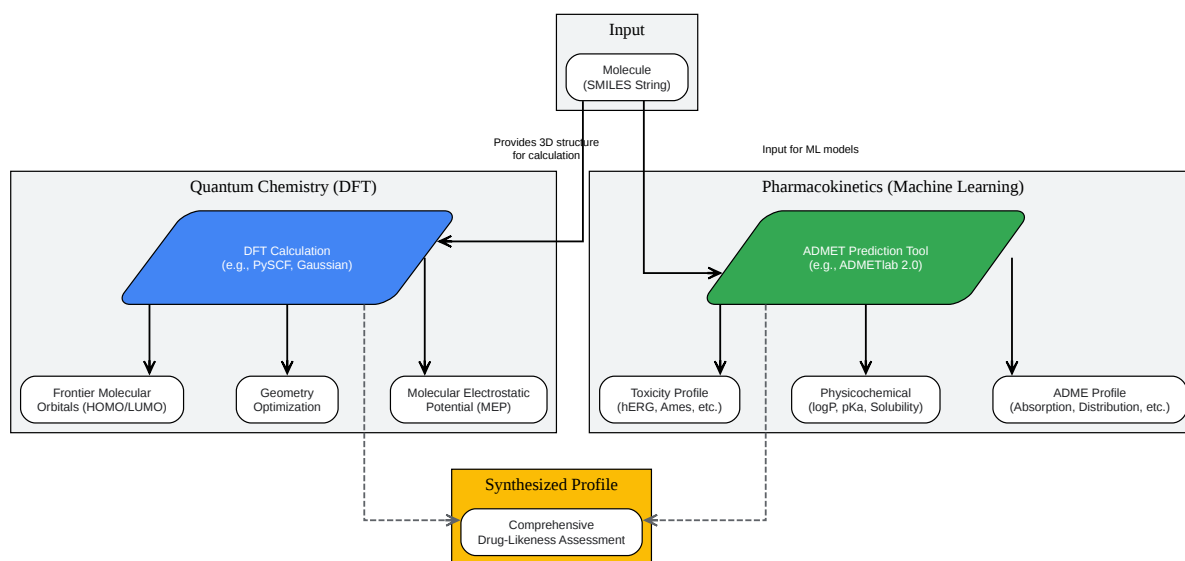
To understand the intrinsic electronic properties of the molecule, we utilize Density Functional Theory (DFT). DFT is a powerful quantum mechanical method that calculates the electronic structure of a molecule, providing a balance between accuracy and computational cost that is well-suited for organic molecules of this size.[\[12\]](#)[\[13\]](#)

Causality of Method Selection: We select the B3LYP functional with a 6-31G* basis set. This combination is widely used and has been extensively benchmarked for organic molecules, providing reliable geometries and electronic properties without the prohibitive computational expense of higher-level methods. The frequency calculation is a critical self-validation step; the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum.

2.2 Physicochemical and ADMET Property Prediction

For higher-level properties relevant to pharmacology, we turn to specialized predictive models. These tools leverage vast datasets of experimentally determined properties to train sophisticated algorithms, such as graph neural networks and quantitative structure-activity relationship (QSAR) models, to predict the behavior of novel compounds.[\[10\]](#)[\[11\]](#)[\[14\]](#) For this guide, we will reference the capabilities of well-established platforms like ADMETlab 2.0 and pkCSM, which provide comprehensive ADMET profiling from a simple molecular input.[\[8\]](#)[\[14\]](#)[\[15\]](#)

Workflow for In Silico Property Prediction



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Caption: Computational workflow for theoretical property prediction.

Predicted Properties of 3-Nitro-4-piperidin-1-ylbenzoic acid

This section presents the core predictive data for the title compound, derived from the methodologies described above.

3.1 Step-by-Step Protocol: DFT Calculation

- **Input Generation:** The canonical SMILES string for the molecule is O=C(O)C1=CC(N2CCCCC2)=C(C=C1)--INVALID-LINK--=O. This is converted to an initial 3D structure using a tool like Open Babel or RDKit.
- **Calculation Setup:** An input file is prepared for a quantum chemistry package.
 - Charge: 0 (Neutral molecule)
 - Multiplicity: 1 (Singlet state)
 - Method: B3LYP (Hybrid functional)
 - Basis Set: 6-31G* (Pople-style basis set with polarization functions)
 - Keywords: Opt Freq (requests a geometry optimization followed by a frequency calculation).
- **Execution:** The calculation is run on a high-performance computing cluster.
- **Analysis:** The output file is analyzed to extract the optimized coordinates, electronic energies of the frontier orbitals (HOMO and LUMO), and to confirm the absence of imaginary frequencies. The molecular electrostatic potential (MEP) is visualized on the calculated electron density surface.

3.2 Predicted Molecular and Quantum Chemical Properties

The MEP map reveals the distribution of charge, highlighting electron-rich (red) and electron-poor (blue) regions. The nitro group and carboxylic acid oxygen atoms are expected to be highly electronegative, representing sites for hydrogen bond acceptance. The carboxylic proton is the most electropositive site. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Property	Predicted Value	Implication
HOMO Energy	-6.8 eV	Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy	-2.5 eV	Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)	4.3 eV	A larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential	See Visualization	Red potential over nitro/carbonyl oxygens; blue potential over carboxylic proton. Indicates sites for non-covalent interactions.

3.3 Step-by-Step Protocol: ADMET Prediction via Web Server

- Access Tool: Navigate to a free online ADMET prediction tool such as ADMETlab 2.0 or ADMET-AI.[\[9\]](#)[\[15\]](#)
- Input Molecule: Paste the SMILES string (O=C(O)C1=CC(N2CCCCC2)=C(C=C1)--INVALID-LINK--=O) into the input field.
- Run Prediction: Submit the molecule for analysis. The server's backend models will process the structure.
- Collate Data: Systematically collect the predicted values for physicochemical, ADME, and toxicity endpoints into a structured table for analysis.

3.4 Predicted Physicochemical Properties and Drug-Likeness

Drug-likeness is often initially assessed using frameworks like Lipinski's Rule of Five, which sets thresholds for properties influencing oral bioavailability.[\[16\]](#)

Property / Rule	Predicted Value	Lipinski's Rule of Five (Threshold)	Compliance
Molecular Weight (MW)	250.25 g/mol	≤ 500	Yes
LogP (Lipophilicity)	2.2	≤ 5	Yes
Hydrogen Bond Donors (HBD)	1	≤ 5	Yes
Hydrogen Bond Acceptors (HBA)	5	≤ 10	Yes
Aqueous Solubility (LogS)	-3.1	> -4 is often desired	Moderate
pKa (Acidic)	4.1	N/A	Indicates ionization at physiological pH
pKa (Basic)	5.5	N/A	Indicates ionization at physiological pH
Polar Surface Area (PSA)	89.9 Å ²	≤ 140 Å ²	Yes

3.5 Predicted ADMET Profile

This comprehensive profile predicts the molecule's journey through the body.

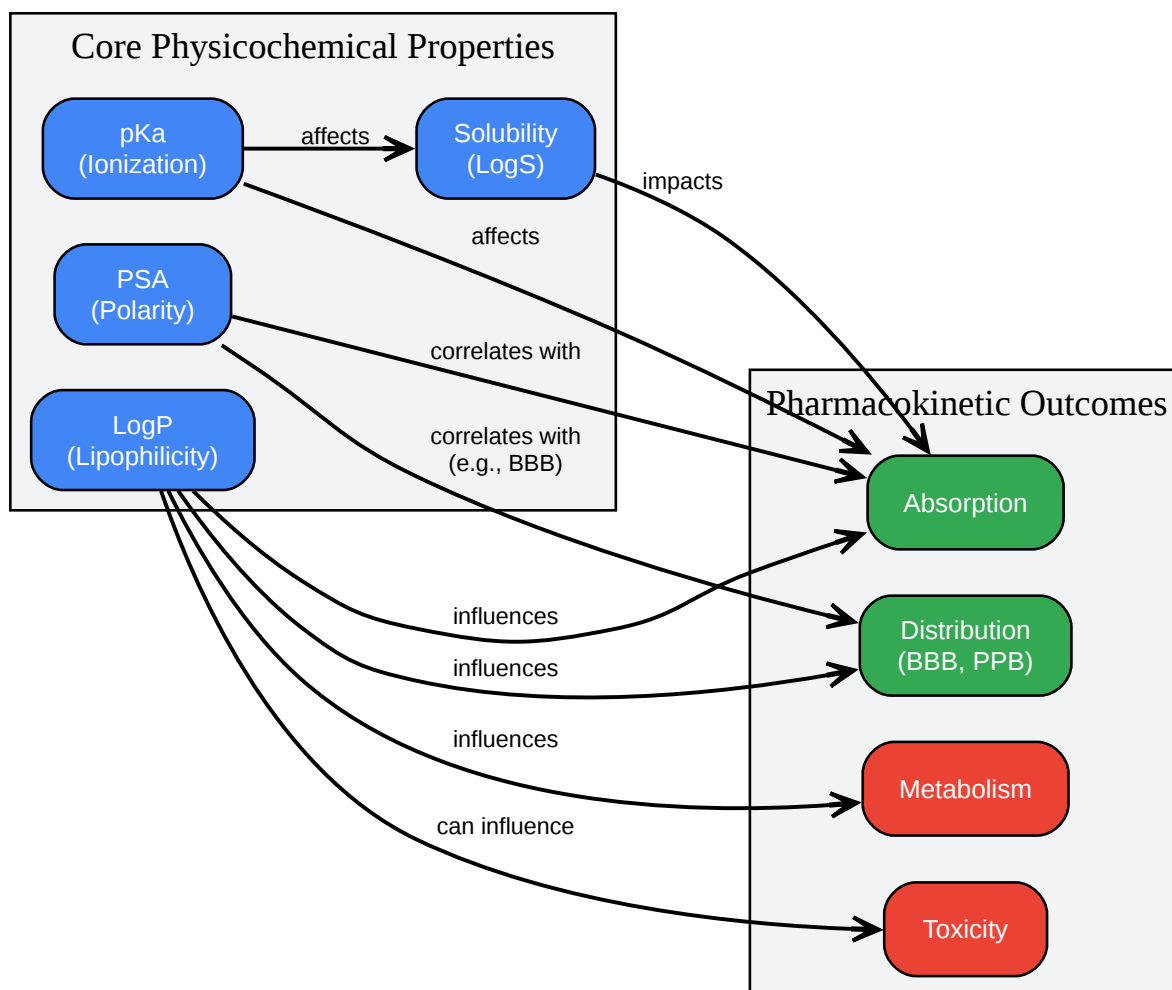
Category	Parameter	Predicted Outcome	Implication for Drug Development
Absorption	Human Intestinal Absorption (HIA)	High	Good potential for oral absorption.
Caco-2 Permeability	Moderate	Suggests reasonable passive diffusion across the intestinal wall.	Unlikely to cross into the central nervous system; desirable for peripherally acting drugs.
P-glycoprotein Substrate	No	Low risk of efflux pump-mediated resistance.	
Distribution	Blood-Brain Barrier (BBB) Penetration	Low	
Plasma Protein Binding (PPB)	High (>90%)	May have a lower free fraction in plasma, potentially affecting efficacy and clearance.	Potential for drug-drug interactions with other drugs metabolized by this enzyme.
Metabolism	CYP2D6 Inhibitor	Yes	
CYP3A4 Inhibitor	No	Lower risk of interaction with a major metabolic pathway.	
Toxicity	hERG Inhibition	Low Risk	Reduced likelihood of causing cardiac arrhythmia.

Ames Mutagenicity	High Risk	The nitroaromatic group is a known structural alert for mutagenicity; requires experimental validation.
Hepatotoxicity (H-HT)	Low Risk	Predicted to have a low likelihood of causing liver damage.

Discussion and Implications for Drug Development

The in silico analysis of **3-Nitro-4-piperidin-1-ylbenzoic acid** provides a multi-faceted profile that is crucial for guiding its future development.

Logical Relationship of Predicted Properties



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Caption: Interdependence of physicochemical and ADMET properties.

Strengths: The molecule exhibits excellent compliance with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predicted high intestinal absorption and lack of P-glycoprotein substrate activity are highly favorable. Furthermore, its low predicted risk for hERG inhibition and hepatotoxicity are significant assets, mitigating two common reasons for drug candidate failure.

Liabilities and Mitigation Strategies: The most significant predicted liability is the high risk of Ames mutagenicity. This is not unexpected, as the nitroaromatic moiety is a well-known structural alert.

- **Self-Validation and Next Steps:** This prediction must be confirmed with an experimental Ames test. The computational result serves as a critical warning flag, not a definitive conclusion.
- **Causality-Driven Redesign:** If mutagenicity is confirmed, the primary strategic response is chemical modification. The nitro group could be replaced with other electron-withdrawing groups that are not associated with mutagenicity, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group. Each proposed modification would then be re-evaluated using the same in silico workflow to predict its impact on the overall ADMET profile.

The second point of concern is the predicted inhibition of the CYP2D6 enzyme. This could lead to clinically significant drug-drug interactions. While less severe than a toxicity flag, this property would need to be characterized experimentally and could restrict the co-administration of the final drug with other medications.

Conclusion

This in-depth technical guide demonstrates the power of a structured, multi-modal computational approach to profile a potential drug candidate. For **3-Nitro-4-piperidin-1-ylbenzoic acid**, the theoretical predictions paint a picture of a molecule with a promising absorption and distribution profile but with two significant, addressable liabilities: a high risk of mutagenicity and potential for CYP-mediated drug interactions. This in silico assessment provides clear, actionable insights for the next phases of research. It validates the core scaffold's drug-like potential while simultaneously highlighting the necessity of experimental toxicity testing and guiding a rational, data-driven redesign strategy to mitigate the risks associated with the nitro group. By embracing such predictive methodologies, research organizations can enhance the efficiency and success rate of their drug discovery pipelines.

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